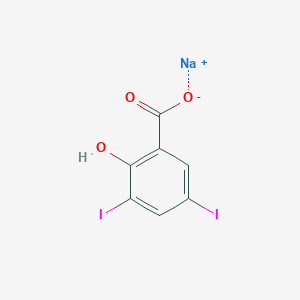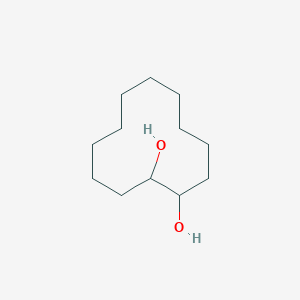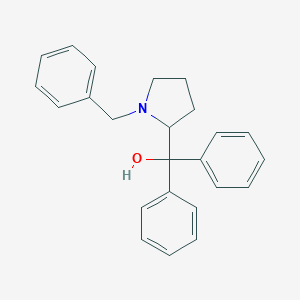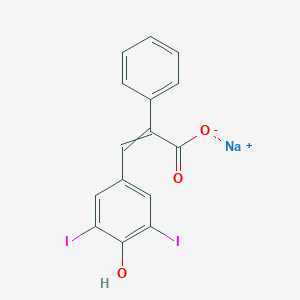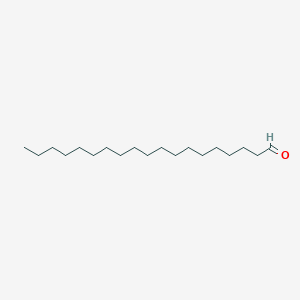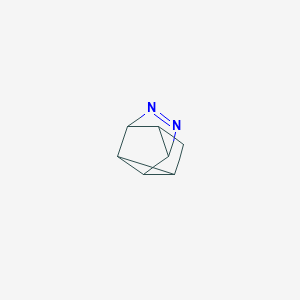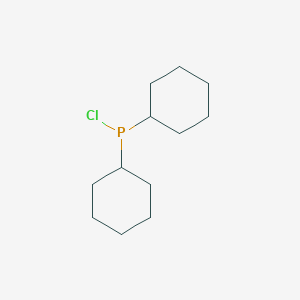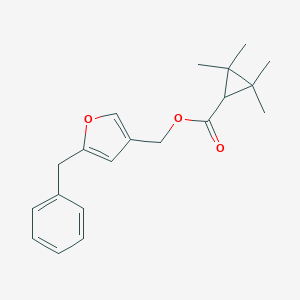![molecular formula C11H20O B095594 Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol CAS No. 16423-26-0](/img/structure/B95594.png)
Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol, also known as Endo-THC, is a synthetic cannabinoid that is structurally similar to tetrahydrocannabinol (THC), the main psychoactive component of marijuana. Endo-THC has gained attention in the scientific community due to its potential medical applications, particularly in the treatment of pain, inflammation, and neurological disorders.
作用機序
Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol exerts its effects by binding to cannabinoid receptors in the body, particularly the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain sensation, inflammation, and immune function. Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol acts as a partial agonist at these receptors, meaning that it can activate them to a certain extent but not fully, resulting in a less intense response compared to THC.
生化学的および生理学的効果
Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that it can reduce pain and inflammation by inhibiting the release of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines. Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol has several advantages as a research tool. It is a synthetic compound, which means that it can be produced in large quantities with high purity and consistency. This allows for more accurate and reproducible experiments. Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol also has a similar structure to THC, which makes it a useful tool for studying the effects of cannabinoids on the body.
However, there are also limitations to using Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol in lab experiments. Its partial agonist activity means that it may not fully replicate the effects of THC on the body. Additionally, Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol has a shorter half-life than THC, which means that its effects may not last as long.
将来の方向性
There are several future directions for research on Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol. One area of interest is its potential as a treatment for pain and inflammation in conditions such as arthritis and neuropathic pain. Another area of research is its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Huntington's disease. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol, as well as its potential interactions with other drugs.
合成法
Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol can be synthesized through a multistep process starting with commercially available starting materials. The synthesis involves the use of various reagents and catalysts to selectively functionalize the starting materials and produce the desired end product. The synthesis of Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol has been optimized to improve yields and reduce the number of steps required.
科学的研究の応用
Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol has been the subject of extensive scientific research due to its potential medical applications. Studies have shown that Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol has analgesic, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of chronic pain, inflammation, and neurological disorders such as multiple sclerosis and Parkinson's disease.
特性
CAS番号 |
16423-26-0 |
|---|---|
製品名 |
Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol |
分子式 |
C11H20O |
分子量 |
168.28 g/mol |
IUPAC名 |
2-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)ethanol |
InChI |
InChI=1S/C11H20O/c1-11(2)9-4-3-8(7-9)10(11)5-6-12/h8-10,12H,3-7H2,1-2H3 |
InChIキー |
DUINBOMGEZFPDK-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC(C2)C1CCO)C |
正規SMILES |
CC1(C2CCC(C2)C1CCO)C |
その他のCAS番号 |
16423-26-0 16503-26-7 2226-08-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



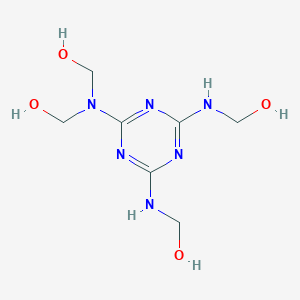
![5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B95514.png)
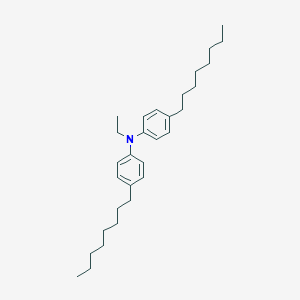

![4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline](/img/structure/B95517.png)

